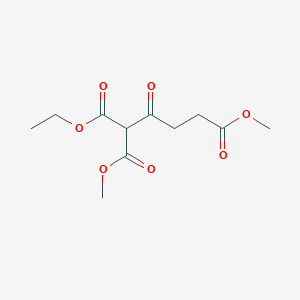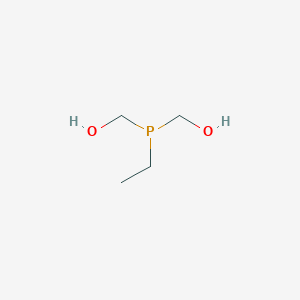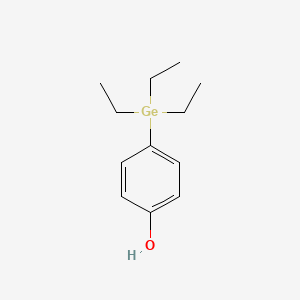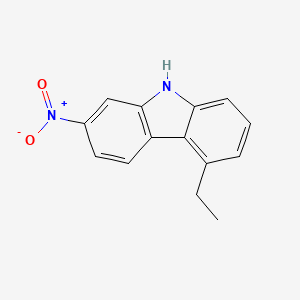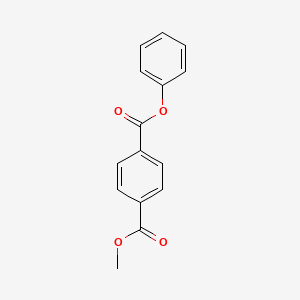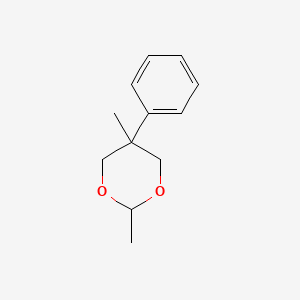
1,3-Dioxane, 2,5-dimethyl-5-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dioxane, 2,5-dimethyl-5-phenyl- is an organic compound with the molecular formula C12H16O2. It is a heterocyclic compound containing a six-membered ring with two oxygen atoms at the 1 and 3 positions, and a phenyl group attached to the 5 position. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dioxane, 2,5-dimethyl-5-phenyl- can be synthesized through the acetalization of carbonyl compounds with 1,3-diols in the presence of a Brönsted or Lewis acid catalyst. The reaction typically involves the use of ethyl orthoformate, 1,3-propanediol, and a catalytic amount of N-bromosuccinimide (NBS) via an in situ acetal exchange process . The reaction conditions are mild and can tolerate acid-sensitive groups.
Industrial Production Methods
In industrial settings, the production of 1,3-Dioxane, 2,5-dimethyl-5-phenyl- often involves the continuous removal of water from the reaction mixture using a Dean-Stark apparatus. This method ensures high yields and purity of the final product. The use of molecular sieves or orthoesters can also provide effective water removal through chemical reaction or physical sequestration .
Chemical Reactions Analysis
Types of Reactions
1,3-Dioxane, 2,5-dimethyl-5-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophilic substitution reactions can occur with reagents like acetyl chloride (RCOCl) or methyl iodide (CH3I).
Common Reagents and Conditions
Oxidation: KMnO4, OsO4, CrO3/Py
Reduction: LiAlH4, NaBH4
Substitution: RCOCl, CH3I, SOCl2
Major Products Formed
Oxidation: Formation of lactones or related cleavage products.
Reduction: Formation of corresponding alcohol derivatives.
Substitution: Formation of substituted dioxane derivatives.
Scientific Research Applications
1,3-Dioxane, 2,5-dimethyl-5-phenyl- has a wide range of applications in scientific research:
Chemistry: Used as a protecting group for carbonyl compounds due to its stability against nucleophiles and bases.
Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Utilized in drug formulation and delivery systems.
Industry: Applied in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,3-Dioxane, 2,5-dimethyl-5-phenyl- involves its ability to form stable cyclic acetals and ketals. These structures provide protection to carbonyl groups during chemical transformations, preventing unwanted reactions. The compound’s stability is attributed to the presence of the phenyl group, which enhances its resistance to hydrolysis and oxidation .
Comparison with Similar Compounds
Similar Compounds
1,3-Dioxane: A parent compound with a similar structure but without the phenyl group.
1,3-Dioxolane: A five-membered ring analog with similar chemical properties.
1,4-Dioxane: An isomer with oxygen atoms at the 1 and 4 positions.
Uniqueness
1,3-Dioxane, 2,5-dimethyl-5-phenyl- is unique due to its enhanced stability and resistance to hydrolysis and oxidation, making it a valuable compound for protecting carbonyl groups in various chemical reactions. The presence of the phenyl group further distinguishes it from other dioxane derivatives .
Properties
CAS No. |
6248-04-0 |
|---|---|
Molecular Formula |
C12H16O2 |
Molecular Weight |
192.25 g/mol |
IUPAC Name |
2,5-dimethyl-5-phenyl-1,3-dioxane |
InChI |
InChI=1S/C12H16O2/c1-10-13-8-12(2,9-14-10)11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3 |
InChI Key |
YMHKDLQYBBBVSW-UHFFFAOYSA-N |
Canonical SMILES |
CC1OCC(CO1)(C)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Trimethyl[(trifluoroacetyl)oxy]stannane](/img/structure/B14731539.png)
![2-Methyl-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol](/img/structure/B14731552.png)
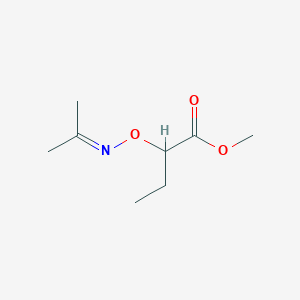
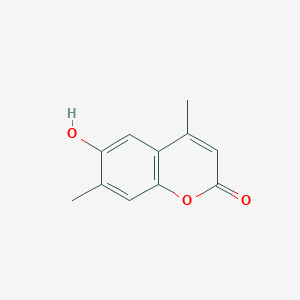
![2-{[1-(4-Methoxyphenyl)propan-2-yl]sulfanyl}butanedioic acid](/img/structure/B14731559.png)
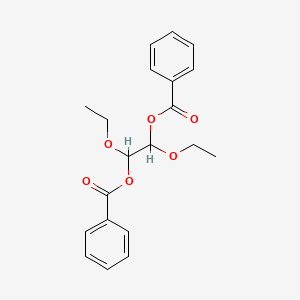
![2,5-Bis[methyl(propan-2-yl)amino]cyclohexa-2,5-diene-1,4-dione](/img/structure/B14731577.png)
![5-[(4-Methylphenyl)methyl]-5-phenylimidazolidine-2,4-dione](/img/structure/B14731578.png)
